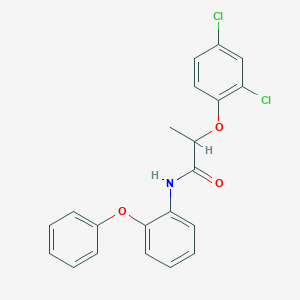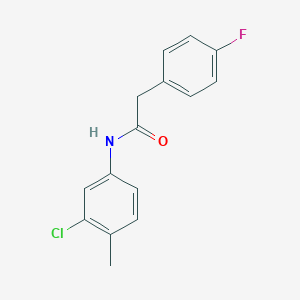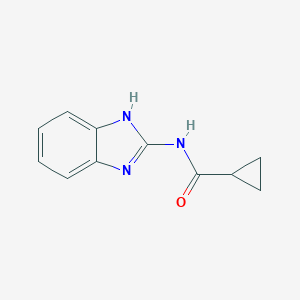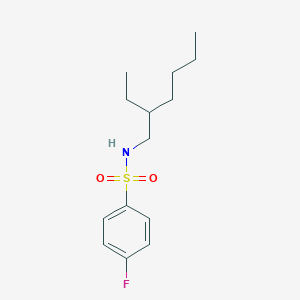![molecular formula C19H23NO4 B250394 N-[3-(2-methoxyethoxy)phenyl]-4-propoxybenzamide](/img/structure/B250394.png)
N-[3-(2-methoxyethoxy)phenyl]-4-propoxybenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[3-(2-methoxyethoxy)phenyl]-4-propoxybenzamide, commonly known as ML188, is a small molecule drug that has gained significant attention in the scientific community for its potential therapeutic applications. The compound was first synthesized in 2010 and has since been extensively studied for its mechanism of action and biochemical and physiological effects.
作用機序
The exact mechanism of action of ML188 is not fully understood, but it is believed to act as an inhibitor of the protein kinase CK2. CK2 is a key regulator of cellular processes such as cell proliferation and survival, and its dysregulation has been implicated in various diseases, including cancer and neurodegenerative disorders.
Biochemical and Physiological Effects
ML188 has been shown to have several biochemical and physiological effects, including the ability to protect against oxidative stress and inflammation, promote neuronal survival, and improve mitochondrial function. These effects make it a promising candidate for the treatment of various diseases.
実験室実験の利点と制限
One of the main advantages of ML188 for lab experiments is its high potency and specificity for CK2 inhibition. This makes it a valuable tool for studying the role of CK2 in various cellular processes. However, one limitation is that its effects may be cell-type specific, and further studies are needed to fully understand its mechanism of action.
将来の方向性
There are several potential future directions for research on ML188, including:
1. Further studies on its potential therapeutic applications in other neurodegenerative diseases, such as Alzheimer's disease and Huntington's disease.
2. Development of more potent and selective CK2 inhibitors based on the structure of ML188.
3. Investigation of the potential use of ML188 in combination with other drugs for the treatment of Parkinson's disease.
4. Studies on the long-term safety and efficacy of ML188 in animal models and clinical trials.
In conclusion, ML188 is a promising small molecule drug with potential therapeutic applications in various diseases, particularly Parkinson's disease. Its mechanism of action and biochemical and physiological effects make it a valuable tool for studying cellular processes, and further research is needed to fully understand its potential.
合成法
The synthesis of ML188 involves several steps, including the reaction of 4-propoxybenzoic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with N-(2-methoxyethyl)-3-nitroaniline to form the desired product, which is subsequently reduced to the amine using palladium on carbon.
科学的研究の応用
ML188 has been studied extensively for its potential therapeutic applications in various diseases. One of the most promising areas of research is its use as a potential treatment for Parkinson's disease. Studies have shown that ML188 can protect dopaminergic neurons from degeneration and improve motor function in animal models of the disease.
特性
分子式 |
C19H23NO4 |
|---|---|
分子量 |
329.4 g/mol |
IUPAC名 |
N-[3-(2-methoxyethoxy)phenyl]-4-propoxybenzamide |
InChI |
InChI=1S/C19H23NO4/c1-3-11-23-17-9-7-15(8-10-17)19(21)20-16-5-4-6-18(14-16)24-13-12-22-2/h4-10,14H,3,11-13H2,1-2H3,(H,20,21) |
InChIキー |
BJWIDWSZPLQOLV-UHFFFAOYSA-N |
SMILES |
CCCOC1=CC=C(C=C1)C(=O)NC2=CC(=CC=C2)OCCOC |
正規SMILES |
CCCOC1=CC=C(C=C1)C(=O)NC2=CC(=CC=C2)OCCOC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


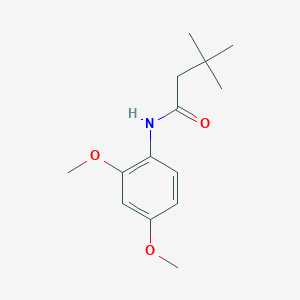
![1-[(4-Chloro-2-methylphenoxy)acetyl]-4-methylpiperidine](/img/structure/B250320.png)
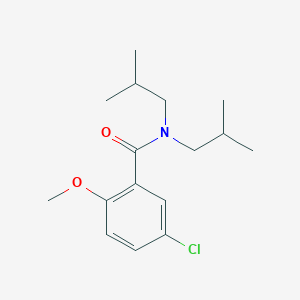
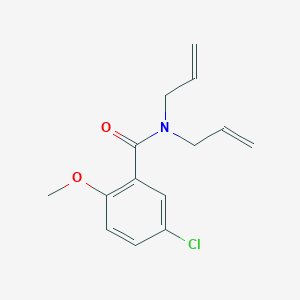
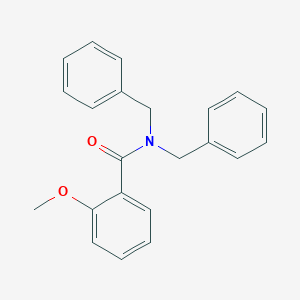
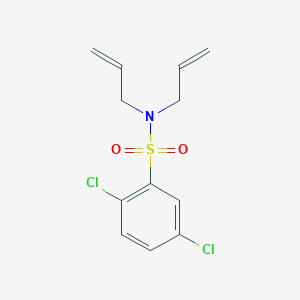
![N,N-Diallyl[1,1'-biphenyl]-4-carboxamide](/img/structure/B250330.png)
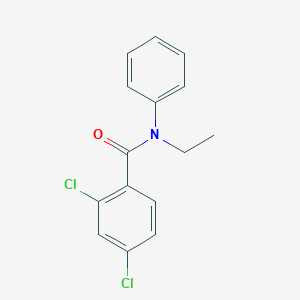
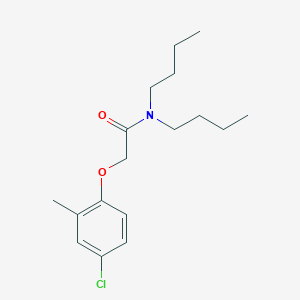
![Methyl 4-[(4-ethylbenzoyl)amino]benzoate](/img/structure/B250337.png)
